![molecular formula C16H16ClN3 B1458460 [4-(2-苯基-1H-咪唑-1-基)苄基]胺盐酸盐 CAS No. 1820685-93-5](/img/structure/B1458460.png)
[4-(2-苯基-1H-咪唑-1-基)苄基]胺盐酸盐
描述
[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride is a useful research compound. Its molecular formula is C16H16ClN3 and its molecular weight is 285.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗分枝杆菌应用
咪唑衍生物,包括[4-(2-苯基-1H-咪唑-1-基)苄基]胺盐酸盐,已显示出有希望的抗菌和抗分枝杆菌特性。这些化合物可以被合成并评估其对包括耐药菌株在内的各种细菌菌株的功效。 例如,它们可以针对结核分枝杆菌(结核病的病原体)进行测试,使用利福平等参考药物进行比较分析 .
抗炎和抗肿瘤活性
咪唑部分是许多具有抗炎和抗肿瘤活性的药理活性分子中的核心结构。研究可以针对合成新的咪唑衍生物并评估其抑制炎症通路和癌细胞增殖的潜力。 这可能导致开发治疗慢性炎症性疾病和各种癌症的新型治疗药物 .
抗糖尿病作用
据报道,含咪唑的化合物具有抗糖尿病作用。科学研究可以探索[4-(2-苯基-1H-咪唑-1-基)苄基]胺盐酸盐在调节血糖水平和改善胰岛素敏感性方面的潜力。 这项研究可能有助于发现治疗糖尿病的新方法 .
抗病毒和抗氧化特性
对咪唑衍生物的抗病毒和抗氧化特性的研究是另一个很有希望的领域。这些化合物可以被合成并测试其抑制病毒复制和减少细胞内氧化应激的能力。 这可能对治疗病毒感染和与氧化损伤相关的疾病具有意义 .
抗阿米巴和抗蠕虫用途
咪唑环以其抗阿米巴和抗蠕虫活性而闻名。研究可以集中于[4-(2-苯基-1H-咪唑-1-基)苄基]胺盐酸盐在治疗由阿米巴和蠕虫引起的寄生虫感染中的应用。 这可能导致开发更有效的药物来对抗寄生虫病 .
群体感应抑制
群体感应(QS)是细菌用来根据种群密度调节基因表达的机制。可以研究咪唑衍生物破坏QS途径的能力,从而降低细菌毒力和对抗生素的耐药性。 这项研究可能为新型抗菌策略铺平道路,这些策略不依赖于传统抗生素,有可能降低耐药性发展的速度 .
作用机制
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components .
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
属性
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


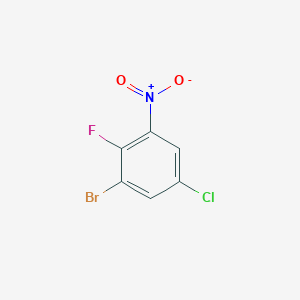
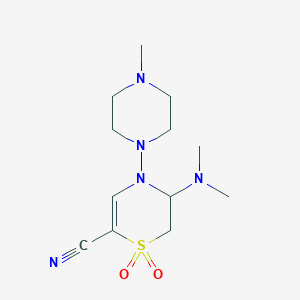
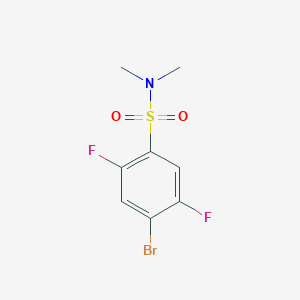
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![1-[(2,3-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1458384.png)
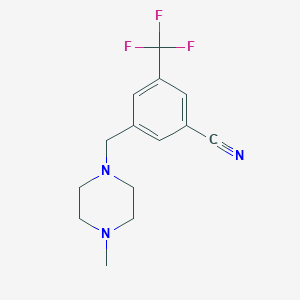
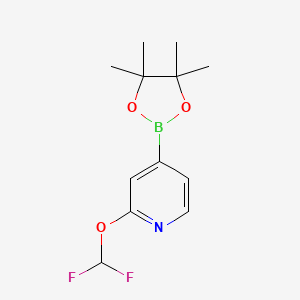
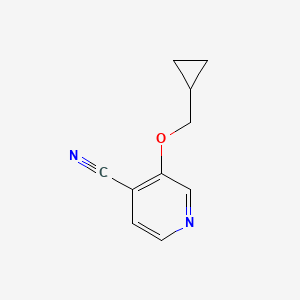
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)
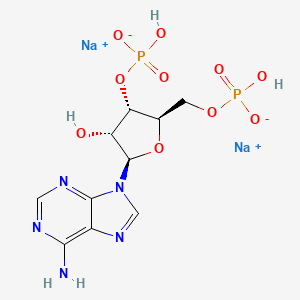
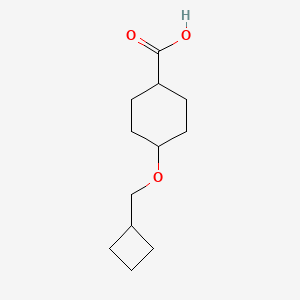
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)
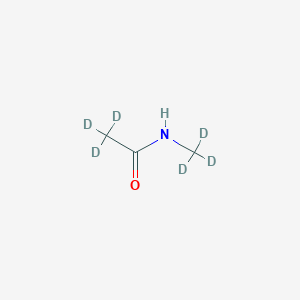
![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
